MS-444

描述

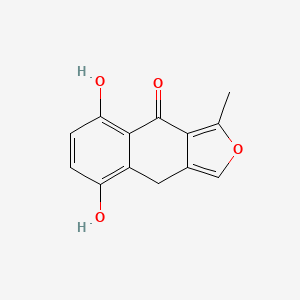

5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone has been reported in Micromonospora with data available.

isolated from Micromonospora sp. KY7123; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUYDLKHNQUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164458 | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150045-18-4 | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Small Molecule MS-444: A Deep Dive into its Mechanism of Action in Colorectal Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The post-transcriptional regulation of genes plays a pivotal role in the progression of colorectal cancer (CRC). A key player in this process is the RNA-binding protein HuR (ELAVL1), which is frequently overexpressed and predominantly cytoplasmic in CRC cells. HuR stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions, leading to the increased expression of oncogenes that promote tumor growth, angiogenesis, and inflammation. The small molecule MS-444 has emerged as a specific inhibitor of HuR, demonstrating promising preclinical activity in CRC models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound is a chrysanthone-like compound originally identified through a high-throughput biochemical screen as a specific inhibitor of HuR's ability to bind ARE-containing RNAs.[1] Its primary mechanism of action in colorectal cancer centers on the disruption of HuR-mediated post-transcriptional regulation.[1][2][3]

In normal physiological conditions, HuR is primarily localized in the nucleus. However, in colorectal cancer cells, HuR is abnormally present in the cytoplasm.[1][2][3] In the cytoplasm, HuR binds to the AREs of various proto-oncogenic mRNAs, including COX-2, TNFα, and VEGF, shielding them from degradation and thereby promoting their translation.[2][3] This contributes to key cancer hallmarks.

This compound intervenes by directly interfering with this process. Mechanistically, this compound disrupts the cytoplasmic trafficking of HuR.[1][3] This leads to the retention of HuR in the nucleus and prevents it from stabilizing its target mRNAs in the cytoplasm.[4] Consequently, the ARE-mRNAs are released and become accessible to decay machinery, localizing to P-bodies for degradation.[1][3] A significant downstream effect of this action is the potent inhibition of Cyclooxygenase-2 (COX-2) expression, a key mediator of inflammation and cell proliferation in CRC.[1][2][3]

The culmination of these molecular events is the inhibition of cancer cell growth and the induction of apoptosis.[1][2][3][5] In vivo studies have corroborated these findings, demonstrating that this compound can inhibit the growth of CRC xenograft tumors, an effect linked to increased apoptosis and decreased angiogenesis within the tumor microenvironment.[1][2][3][5] Notably, this compound exhibits a degree of cancer cell specificity, as it does not have significant effects on non-transformed intestinal epithelial cells at comparable concentrations.[1][2][3] This selectivity is attributed to the differential cytoplasmic localization of HuR in cancer versus non-cancer cells.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in colorectal cancer cells.

Quantitative Data

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated across a panel of human colorectal cancer cell lines and non-transformed intestinal epithelial cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Description | IC50 (µM) of this compound (Mean ± SEM) |

| Colorectal Cancer | ||

| RKO | Colorectal Carcinoma | 7.5 ± 1.5 |

| HCA-7 | Colon Adenocarcinoma | 8.0 ± 1.2 |

| HCT116 | Colorectal Carcinoma | 10.5 ± 2.1 |

| HT-29 | Colorectal Adenocarcinoma | > 20 |

| SW480 | Colon Adenocarcinoma | > 20 |

| Non-Transformed | ||

| RIE-1 | Rat Intestinal Epithelial | > 20 |

| YAMC | Young Adult Mouse Colon | > 20 |

Data sourced from Blanco et al., Oncotarget, 2016.[1]

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound was assessed in xenograft models using HCT116 and HCA-7 colorectal cancer cells. Mice bearing established tumors were treated with this compound via intraperitoneal (IP) injection.

| Xenograft Model | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition vs. Vehicle |

| HCT116 | This compound | 10 mg/kg, IP, daily for 14 days | Significant reduction in tumor volume |

| HCA-7 | This compound | 10 mg/kg, IP, daily for 14 days | More effective inhibition than in HCT116 model |

Specific percentage of inhibition is not detailed in the source material, but graphical data indicates a statistically significant effect. Data sourced from Blanco et al., Oncotarget, 2016.[1]

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Colorectal cancer cells (RKO, HCA-7, HCT116, HT-29, SW480) and non-transformed cells (RIE-1, YAMC) were seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with varying concentrations of this compound (solubilized in DMSO) or a DMSO vehicle control.

-

Incubation: Cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: Relative cell survival was calculated as a percentage normalized to the DMSO-treated control cells. IC50 values were determined from the dose-response curves.[5]

Murine Xenograft Model

-

Cell Implantation: Athymic nude mice (nu/nu) were subcutaneously injected in the flank with 2 x 10^6 HCT116 or HCA-7 cells suspended in a 1:1 mixture of media and Matrigel.

-

Tumor Growth: Tumors were allowed to grow until they reached a palpable size (approximately 100 mm³).

-

Randomization & Treatment: Mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg daily. The vehicle control group received IP injections of the carrier solution.

-

Monitoring: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2. Animal body weight and general health were also monitored.

-

Endpoint: After the designated treatment period (e.g., 14 days), mice were euthanized, and tumors were excised for further analysis.

-

Analysis: Excised tumors were weighed and processed for immunohistochemistry (e.g., for COX-2 expression) and other molecular analyses.

Immunohistochemistry (IHC) for COX-2

-

Tissue Preparation: Excised xenograft tumors were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Sectioning: 5 µm sections were cut from the paraffin-embedded blocks and mounted on slides.

-

Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with a blocking serum.

-

Primary Antibody Incubation: Slides were incubated with a primary antibody specific for COX-2 overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody was applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal was developed using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

-

Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, cleared, and mounted with a coverslip.

-

Imaging and Analysis: The staining intensity and distribution of COX-2 were evaluated microscopically.

Experimental Workflow Visualization

Caption: A representative workflow for evaluating this compound efficacy.

Conclusion

This compound represents a targeted therapeutic strategy for colorectal cancer that focuses on the post-transcriptional regulation of oncogenes by inhibiting the RNA-binding protein HuR. Its mechanism of action, involving the disruption of HuR's cytoplasmic function, leads to the destabilization of key pro-tumorigenic mRNAs like COX-2, ultimately resulting in decreased cancer cell proliferation and survival. The preclinical data demonstrate its potential as a selective anti-cancer agent, particularly in tumors characterized by the cytoplasmic localization of HuR. Further investigation into combination therapies and the development of more potent HuR inhibitors based on the this compound scaffold are warranted to translate these promising findings into clinical applications for colorectal cancer patients.

References

- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Beyond HuR: A Technical Guide to the Biological Targets of MS-444

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological targets of the small molecule MS-444, extending beyond its well-characterized role as an inhibitor of the RNA-binding protein HuR. This document provides a comprehensive overview of its interactions with other key cellular proteins, featuring quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a chrysanthone-like compound initially identified for its biological activity and later characterized as a potent inhibitor of the RNA-binding protein HuR (Human antigen R). By preventing HuR homodimerization and subsequent cytoplasmic translocation, this compound disrupts the stabilization of AU-rich element (ARE)-containing mRNAs of various proto-oncogenes, cytokines, and growth factors, leading to their degradation.[1][2] This activity underlies its investigation as a potential therapeutic agent in cancer. However, the bioactivity of this compound is not limited to HuR. This guide delves into its other known biological targets, providing a broader understanding of its pharmacological profile.

Primary Biological Targets of this compound

Beyond its effects on HuR, this compound has been identified as an inhibitor of Myosin Light Chain Kinase (MLCK) . This discovery predates its characterization as a HuR inhibitor and points to a multi-target profile for this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of this compound with its primary biological targets, HuR and MLCK. This allows for a direct comparison of its potency against each target.

| Target | Parameter | Value | Cell/System Context | Reference |

| HuR (ELAVL1) | Kd (for interference with homodimerization) | 40 ± 10 nM | In vitro mathematical modeling of competition data | [4] |

| IC50 (cell growth inhibition) | 5.60 - 14.21 µM | Colorectal cancer cell lines (HCT116, HCA-7, RKO, HT-29, SW480) | [5] | |

| Myosin Light Chain Kinase (MLCK) | IC50 | 10 µM | Purified smooth muscle MLCK | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound's activity against HuR and MLCK.

HuR Homodimerization Inhibition Assay (as inferred from Meisner et al., 2007)

This protocol describes a method to assess the ability of this compound to inhibit the homodimerization of HuR, a critical step for its function.

Principle:

A competition-based assay is established where the binding of labeled HuR monomers is measured in the presence of increasing concentrations of the inhibitor. The reduction in a signal (e.g., fluorescence resonance energy transfer or bioluminescence resonance energy transfer) indicates inhibition of dimerization. The provided Kd value was derived from mathematical modeling of competition data from a confocal high-throughput screen.[4]

Materials:

-

Recombinant, purified HuR protein (e.g., full-length or domains involved in dimerization like RRM3).

-

Two populations of HuR labeled with a donor and an acceptor fluorophore/luciferase for FRET/BRET, or a single labeled HuR for a self-association assay.

-

Assay Buffer: Phosphate buffer (50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0).[6]

-

This compound stock solution (in DMSO).

-

384-well microplates, black, low-volume.

-

Plate reader capable of detecting the specific signal (e.g., fluorescence polarization, FRET, BRET).

Procedure:

-

Assay Setup: In a 384-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Protein Addition: Add the labeled HuR protein(s) to the wells to initiate the dimerization reaction. The final concentration of HuR should be optimized for a robust signal-to-noise ratio.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

-

Detection: Measure the signal (e.g., FRET or BRET ratio) using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the Kd for the inhibition of dimerization.

In Vitro MLCK Inhibition Assay (as inferred from general kinase assay protocols)

This protocol outlines a method to determine the IC50 value of this compound against purified MLCK.

Principle:

The assay measures the phosphorylation of a specific substrate by MLCK in the presence of a radioactive or fluorescently labeled ATP analog. The amount of incorporated phosphate in the substrate is quantified, and the inhibition by this compound is determined. A common method is a radiometric assay using [γ-32P]-ATP.[7]

Materials:

-

Purified smooth muscle Myosin Light Chain Kinase (MLCK).

-

Myosin Light Chain (MLC) as a substrate.

-

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA.[7]

-

[γ-32P]-ATP.

-

This compound stock solution (in DMSO).

-

ATP solution.

-

Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified MLCK, and the MLC substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction tubes and pre-incubate for a short period (e.g., 10 minutes) at 30°C.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]-ATP. The final ATP concentration should be close to the Km of MLCK for ATP to ensure accurate IC50 determination.[7]

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]-ATP.

-

Quantification: Measure the amount of 32P incorporated into the MLC substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.

This compound Inhibition of the HuR-Mediated mRNA Stabilization Pathway

Caption: this compound inhibits HuR dimerization and nuclear export, preventing mRNA stabilization.

This compound Inhibition of the Myosin Light Chain Kinase (MLCK) Signaling Pathway

Caption: this compound inhibits active MLCK, preventing the phosphorylation of MLC and subsequent cellular responses.

Conclusion

This compound exhibits a multi-targeted profile, acting as an inhibitor of both the RNA-binding protein HuR and the kinase MLCK. While its inhibitory activity against HuR homodimerization appears more potent (in the nanomolar range) than its effect on MLCK (in the micromolar range), the latter interaction should not be disregarded when evaluating the overall pharmacological effects of this compound. Understanding the full spectrum of its biological targets is crucial for the rational design of future experiments and for the potential clinical development of this compound or its analogs. This guide provides a foundational resource for researchers interested in the multifaceted activities of this intriguing small molecule.

References

- 1. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. plus.ac.at [plus.ac.at]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The HuR Inhibitor MS-444: A Multi-Faceted Inducer of Apoptosis in Glioma Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma remains one of the most aggressive and challenging-to-treat human cancers. The RNA-binding protein HuR is overexpressed in glioblastoma and plays a crucial role in tumor progression by stabilizing mRNAs of various oncogenes. MS-444, a small molecule inhibitor of HuR, has emerged as a promising therapeutic agent that induces apoptosis in glioma cells. This technical guide delineates the molecular mechanisms by which this compound exerts its pro-apoptotic effects, with a focus on the signaling pathways involved. We provide a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate further research and drug development in this area.

Core Mechanism of this compound-Induced Apoptosis in Glioma Cells

This compound induces apoptosis in glioma cells primarily through the activation of the extrinsic apoptotic pathway.[1][2] This is initiated by the upregulation of Death Receptor 5 (DR5), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The binding of ligands to DR5 triggers a signaling cascade that leads to the activation of initiator caspase-8 and subsequently, the executioner caspase-3, culminating in programmed cell death.[1][2] Furthermore, this compound treatment leads to the attenuation of several anti-apoptotic mRNAs, including those for Bcl-2 and cIAP2, further sensitizing the glioma cells to apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound in glioma cells is a well-orchestrated process leading to apoptosis. The key steps are outlined below.

References

The Role of MS-444 in Inhibiting Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Consequently, targeting angiogenesis has become a key strategy in cancer therapy. MS-444, a novel small molecule inhibitor of the RNA-binding protein HuR (Hu-antigen R), has emerged as a promising anti-cancer agent with potent anti-angiogenic properties. This technical guide provides an in-depth overview of the role of this compound in inhibiting tumor angiogenesis, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's anti-angiogenic effects.

Introduction

The RNA-binding protein HuR is a critical regulator of gene expression, primarily by stabilizing AU-rich element (ARE)-containing messenger RNAs (mRNAs) of many proto-oncogenes, growth factors, and cytokines. In many cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it promotes tumor progression by enhancing the expression of genes involved in cell proliferation, survival, and angiogenesis. Key pro-angiogenic factors regulated by HuR include Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2).

This compound is a small molecule that inhibits the function of HuR. By preventing the cytoplasmic translocation of HuR, this compound effectively downregulates the expression of HuR's target genes, thereby impeding tumor growth and angiogenesis. This guide will delve into the specifics of how this compound achieves this and the experimental evidence supporting its anti-angiogenic activity.

Mechanism of Action of this compound in Angiogenesis Inhibition

This compound's primary mechanism of action is the inhibition of HuR's cytoplasmic function. In the nucleus, HuR binds to the AREs in the 3'-untranslated region (3'-UTR) of target mRNAs. Upon stimulation by various stress signals prevalent in the tumor microenvironment (e.g., hypoxia), HuR translocates to the cytoplasm, shielding these mRNAs from degradation and promoting their translation into proteins.

This compound disrupts this process by binding to HuR and preventing its translocation from the nucleus to the cytoplasm. This nuclear sequestration of HuR leads to the degradation of its target mRNAs, including those encoding for potent pro-angiogenic factors like VEGF and COX-2. The subsequent reduction in the levels of these factors in the tumor microenvironment leads to a decrease in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting the formation of new blood vessels.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound in inhibiting tumor angiogenesis is depicted below.

Molecular Docking of MS-444 with HuR RRM Domains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of MS-444, a small molecule inhibitor, with the RNA Recognition Motif (RRM) domains of the Human antigen R (HuR) protein. HuR is a critical regulator of gene expression, and its inhibition is a promising therapeutic strategy in various diseases, including cancer. This document details the quantitative data from relevant studies, outlines a representative experimental protocol for the docking procedure, and visualizes key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the interaction between this compound and the HuR RRM domains.

Table 1: Molecular Docking Interaction Data

| Parameter | Value | Interacting Residues (RRM2) | PDB ID of HuR RRM1/2 | Reference |

| Predicted Binding Energy | -4.6 kcal/mol | Ser146 (2.7 Å H-bond), Met117 (2.5 Å H-bond) | 4EGL | [1][2][3] |

Table 2: In Vitro Efficacy of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| HCT116 | Human Colorectal Cancer | 10.98 ± 1.76 | [2] |

| HCA-7 | Human Colorectal Cancer | 12.84 ± 2.10 | [2] |

| RKO | Human Colorectal Cancer | 5.60 ± 0.90 | [2] |

| HT-29 | Human Colorectal Cancer | 14.21 ± 2.11 | [2] |

| SW480 | Human Colorectal Cancer | 10.98 ± 1.24 | [2] |

| RIE-1 | Non-transformed Intestinal Epithelial | 40.70 ± 3.53 | [2] |

| YAMC | Non-transformed Colonic Epithelial | 28.16 ± 3.23 | [2] |

Experimental Protocols: Molecular Docking of this compound with HuR RRM1/2

The following is a representative, detailed methodology for performing molecular docking of this compound with the HuR RRM1/2 domains, based on standard practices in the field, as the specific computational details were not available in the primary literature.

Software and Resource Requirements

-

Molecular Graphics and Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, or similar.

-

Docking Software: AutoDock Vina, Glide, GOLD, or equivalent.

-

Protein Data Bank (PDB) for structure acquisition.

-

Ligand structure database or chemical drawing software.

Protein Preparation (HuR RRM1/2)

-

Structure Retrieval: Download the crystal structure of the HuR RRM1/2 domains from the Protein Data Bank (PDB ID: 4EGL)[1][2].

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues at a physiological pH (typically 7.4). Assign partial atomic charges using a standard force field such as OPLS3e or AMBER.

-

Structural Refinement: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation (this compound)

-

Structure Generation: Obtain the 2D or 3D structure of this compound. If starting from a 2D structure, convert it to a 3D conformation.

-

Energy Minimization: Perform a geometry optimization of the this compound structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Torsion Assignment: Assign partial atomic charges and define the rotatable bonds within the this compound molecule.

Molecular Docking Procedure

-

Grid Generation: Define a docking grid box that encompasses the binding site on the HuR RRM domains. Based on the reported interactions, this grid should be centered to include the interface of RRM1 and RRM2, with a particular focus on the region around Ser146 and Met117 in the RRM2 domain[1][2]. A typical grid size would be 20 x 20 x 20 Å.

-

Docking Simulation: Execute the molecular docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). It is recommended to perform multiple independent docking runs to ensure thorough sampling of the conformational space.

-

Pose Selection and Analysis: The docking software will generate multiple possible binding poses for this compound. These poses are typically ranked based on a scoring function that estimates the binding affinity. Select the lowest energy and most populated cluster of poses for further analysis.

-

Interaction Analysis: Visualize the selected binding pose in a molecular graphics program to analyze the specific interactions between this compound and the HuR RRM domains. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the molecular docking and mechanism of action of this compound.

References

The Small Molecule MS-444: A Technical Guide to its Impact on Cytoplasmic HuR Trafficking and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-binding protein HuR (ELAVL1) is a critical regulator of post-transcriptional gene expression, primarily by stabilizing AU-rich element (ARE)-containing mRNAs of proto-oncogenes, cytokines, and other factors involved in tumorigenesis. Under normal physiological conditions, HuR is predominantly localized in the nucleus. However, in many cancer types, HuR is overexpressed and aberrantly translocated to the cytoplasm, where it exerts its mRNA-stabilizing function, promoting cancer cell proliferation, survival, and angiogenesis. This cytoplasmic accumulation of HuR has rendered it an attractive therapeutic target. MS-444, a small molecule inhibitor, has emerged as a promising agent that disrupts the cytoplasmic trafficking of HuR. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on HuR localization, and the downstream consequences on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanism of Action: Inhibition of HuR Dimerization

This compound functions by directly interfering with the dimerization of HuR, a process essential for its translocation from the nucleus to the cytoplasm.[1][2] Mechanistically, this compound is understood to bind to HuR, preventing the protein-protein interactions necessary for the formation of HuR homodimers.[1] This inhibition of dimerization effectively sequesters HuR in the nucleus, thereby preventing it from binding to and stabilizing its target mRNAs in the cytoplasm.[1][2][3]

Impact on Subcellular HuR Localization

A primary and well-documented effect of this compound is the significant reduction of cytoplasmic HuR levels and a corresponding increase in its nuclear retention.[2][3][4] This has been consistently observed across various cancer cell lines, including colorectal and glioblastoma, as well as in other biological systems like embryonic development.[1][2][3][4][5] The net effect is a functional inactivation of HuR's cytoplasmic role in mRNA stabilization.

Downstream Cellular Consequences

The this compound-induced nuclear sequestration of HuR triggers a cascade of downstream events that collectively contribute to its anti-tumor activity:

-

Destabilization of Target mRNAs: By preventing HuR from accessing its target ARE-containing mRNAs in the cytoplasm, this compound leads to their degradation. A key example is the mRNA of cyclooxygenase-2 (COX-2), a pro-inflammatory and pro-tumorigenic enzyme.[3][6][7]

-

Inhibition of Cancer Cell Growth and Proliferation: The reduced expression of proteins critical for cell cycle progression and survival leads to a significant inhibition of cancer cell growth.[3][6]

-

Induction of Apoptosis: this compound treatment has been shown to increase the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[3][6]

-

Reduced Angiogenesis: In vivo studies have demonstrated that this compound can decrease tumor angiogenesis, likely due to the destabilization of mRNAs encoding pro-angiogenic factors.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| HCT116 | Colorectal Cancer | 10 µM | 1 hour | Loss of cytoplasmic HuR | [3] |

| HCA-7 | Colorectal Cancer | 12 µM | 6-12 hours | Loss of COX-2 mRNA | [3] |

| HeLa | Cervical Cancer | 20 µM | Time-dependent | Decreased association of miR-16 with HuR | [5] |

| Glioblastoma Xenolines | Glioblastoma | Not specified | 24 hours | Attenuation of cytoplasmic HuR | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | This compound Administration | Treatment Duration | Observed Effect | Reference |

| Xenograft | Colorectal Cancer | Intraperitoneal | Not specified | ~1.7-fold reduction in tumor size | [3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the impact of this compound on HuR trafficking.

Immunofluorescence for HuR Localization

This technique is used to visualize the subcellular localization of HuR within cells.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HCT116) on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified duration.

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HuR diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Cellular Fractionation and Western Blotting

This method is used to quantify the amount of HuR in the cytoplasmic and nuclear fractions of the cell.

Protocol:

-

Cell Lysis and Fractionation: Treat cells with this compound as required. Harvest the cells and use a commercial cell fractionation kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic and nuclear extracts according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against HuR overnight at 4°C. Also, probe for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin A/C) markers to verify the purity of the fractions.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

RNA Immunoprecipitation (RIP) followed by qPCR

This technique is used to determine if this compound affects the association of HuR with specific RNA molecules (e.g., target mRNAs or microRNAs).

Protocol:

-

Cell Lysate Preparation: Treat cells with this compound. Prepare whole-cell lysates in a RIP buffer containing RNase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with magnetic beads conjugated to an anti-HuR antibody or a control IgG overnight at 4°C.

-

-

Washing: Wash the beads extensively with RIP wash buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by proteinase K digestion. Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

Quantitative PCR (qPCR):

-

Reverse transcribe the purified RNA into cDNA.

-

Perform qPCR using primers specific for the target RNA of interest (e.g., COX-2 mRNA or miR-16).

-

Normalize the results to the input RNA and compare the enrichment between the HuR IP and the control IgG IP.

-

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed.

References

- 1. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Mechanistic Landscape of MS-444: A Potent Inhibitor of HuR-Mediated Gene Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MS-444, a chrysanthone-like compound, has emerged as a significant small molecule inhibitor of the RNA-binding protein HuR (ELAVL1) and myosin light chain kinase (MLCK). This document provides an in-depth technical overview of the structural analysis, mechanism of action, and preclinical anti-cancer activity of this compound. While information on specific, systematically developed analogs of this compound is not extensively available in the public domain, this guide will focus on the parent compound's established biological and structural characteristics. We will detail its inhibitory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

The RNA-binding protein HuR (Hu antigen R) is a critical post-transcriptional regulator of gene expression, stabilizing AU-rich element (ARE)-containing mRNAs of many proto-oncogenes, growth factors, and cytokines.[1] Its overexpression and cytoplasmic localization are hallmarks of numerous cancers, including colorectal and malignant glioma, making it a compelling therapeutic target.[2][3] this compound was identified as a specific inhibitor of HuR's interaction with ARE-containing RNAs through high-throughput screening.[2] Originally characterized as an MLCK inhibitor, its potent anti-tumorigenic properties are now largely attributed to its function as a HuR inhibitor.[2][4] This guide synthesizes the current knowledge on this compound, providing a foundational resource for further research and development.

Core Structure of this compound

This compound is a chrysanthone-like small molecule.[2] Molecular docking studies have revealed that this compound binds to a hydrophobic cleft located between the RNA recognition motifs (RRM) 1 and 2 of HuR.[5] This binding is predicted to involve hydrogen bonds with residues Met117 and Ser146 within the RRM2 domain.[5] This interaction is crucial for its inhibitory activity, as it interferes with the docking of RNA and disrupts HuR's function.[5]

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against both its primary targets, HuR and MLCK, as well as significant anti-proliferative effects in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Myosin Light Chain Kinase (MLCK) | In vitro kinase assay | 10 µM | [4][6] |

| HCT116 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 10.98 ± 1.76 µM | [4][6] |

| HCA-7 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 12.84 ± 2.10 µM | [4][6] |

| RKO (Colorectal Cancer) | Cell Viability Assay (48 hr) | 5.60 ± 0.90 µM | [4][6] |

| HT-29 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 14.21 ± 2.11 µM | [4][6] |

| SW480 (Colorectal Cancer) | Cell Viability Assay (48 hr) | 10.98 ± 1.24 µM | [6] |

| RIE-1 (Non-transformed Intestinal) | Cell Viability Assay | 40.70 ± 3.53 µM | [4][6] |

| YAMC (Non-transformed Colonic) | Cell Viability Assay | 28.16 ± 3.23 µM | [4][6] |

| Human Primary Monocytes (IL-6 expression) | RT-PCR Analysis | 3.7 µM | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily by inhibiting the function of the RNA-binding protein HuR. This leads to a cascade of downstream events that ultimately promote apoptosis and inhibit tumor growth and angiogenesis.

Inhibition of HuR Function

The binding of this compound to HuR prevents its homodimerization, a process necessary for its cytoplasmic translocation and binding to target mRNAs.[2][3] This disruption of HuR's cytoplasmic trafficking is a key mechanistic step.[1][2] By preventing HuR from stabilizing ARE-containing mRNAs in the cytoplasm, this compound allows for their degradation.[2]

Downstream Effects on Gene Expression

A primary target of HuR-mediated stabilization is the mRNA of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis.[2] Treatment with this compound leads to a significant reduction in both COX-2 mRNA and protein levels.[2] This effect has been observed both in vitro in colorectal cancer cell lines and in vivo in xenograft tumor models.[2]

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis in cancer cells.[2][3] Mechanistically, the inhibition of HuR by this compound can trigger a Fas-dependent signaling cascade.[2] This involves the activation of caspase-8 and the downstream executioner caspase-3, leading to programmed cell death.[2][3]

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of this compound.

HuR/RNA Interaction Screening Assay (Fluorescence Polarization)

This assay is used to identify and characterize inhibitors of the HuR-RNA interaction.

-

Principle: A fluorescently labeled RNA probe corresponding to an ARE sequence is incubated with purified HuR protein. The binding of the larger protein to the small RNA probe causes a decrease in the tumbling rate of the fluorescent molecule, resulting in a higher fluorescence polarization (FP) signal. Small molecule inhibitors that disrupt this interaction will cause a decrease in the FP signal.

-

Protocol Outline:

-

Reagents: Purified recombinant HuR protein, fluorescein-labeled ARE-containing RNA oligonucleotide, assay buffer (e.g., 50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0), and test compounds (like this compound) dissolved in DMSO.

-

Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of HuR (e.g., 50 nM), and the fluorescently labeled RNA probe (e.g., 10 nM).

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with DMSO only (maximum polarization) and RNA probe only (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This in vivo model is used to assess the anti-tumor efficacy of this compound.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol Outline:

-

Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.

-

Treatment: When tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg intraperitoneally every 48 hours) or a vehicle control.

-

Data Collection: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for COX-2 expression, TUNEL assay for apoptosis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

-

This compound Analogs

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the synthesis, structural analysis, or biological activity of direct analogs of this compound. Research has primarily focused on the parent compound. The development of analogs would likely focus on modifying the chrysanthone scaffold to improve potency, selectivity, and pharmacokinetic properties. Such efforts would be a logical next step in the preclinical development of HuR inhibitors based on the this compound chemotype.

Conclusion

This compound is a well-characterized inhibitor of the RNA-binding protein HuR with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, involving the disruption of HuR-mediated mRNA stabilization and subsequent induction of apoptosis, provides a strong rationale for its further investigation as a potential therapeutic agent. While the exploration of this compound analogs remains an open area for research, the data on the parent compound presented in this guide offer a solid foundation for drug development professionals and researchers interested in targeting the HuR signaling pathway in oncology. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future studies in this promising field.

References

- 1. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]

- 2. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Proliferative Effects of MS-444 on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capabilities for self-renewal, differentiation, and therapeutic resistance, driving tumor recurrence and metastasis. The RNA-binding protein HuR (ELAVL1) is frequently overexpressed in various cancers and plays a crucial role in post-transcriptional regulation of genes involved in tumorigenesis. MS-444, a novel small-molecule inhibitor of HuR, has emerged as a promising therapeutic agent with potent anti-proliferative effects against cancer cells, and notably, against cancer stem cells. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound on CSCs, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and pathway visualizations to facilitate further research and drug development in this area.

Introduction

The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor is responsible for its initiation, growth, and recurrence. These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell populations that comprise the bulk of the tumor. A key challenge in cancer therapy is the inherent resistance of CSCs to conventional treatments. Therefore, targeting the specific molecular vulnerabilities of CSCs is a critical strategy for developing more effective cancer therapies.

One such target is the RNA-binding protein HuR. HuR post-transcriptionally regulates the expression of numerous genes implicated in cancer progression by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby modulating their stability and translation. HuR is often overexpressed and predominantly cytoplasmic in cancer cells, where it stabilizes the mRNAs of proto-oncogenes, growth factors, and anti-apoptotic proteins.

This compound is a small molecule that inhibits the function of HuR.[1] It has been shown to exert potent anti-proliferative and pro-apoptotic effects in various cancer models, including those enriched for CSCs.[2][3] This guide will delve into the technical details of this compound's action on cancer stem cells, providing a valuable resource for researchers in the field.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with a notable increased sensitivity observed in cancer stem-like cell populations.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Citation |

| JX6 | Bulk Tumor | ~63 | [2] |

| JX6 | CD133+ (BTICs) | ~13 | [2] |

| JX12 | Bulk Tumor | ~34 | [2] |

| JX12 | CD133+ (BTICs) | ~3 | [2] |

| X1066 | Bulk Tumor | ~31 | [2] |

| X1066 | CD133+ (BTICs) | ~7 | [2] |

BTICs: Brain Tumor Initiating Cells

Table 2: Estimated IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | Estimated IC50 (µM) | Citation |

| RKO | ~10-15 | [3] |

| HCA-7 | ~15-20 | [3] |

| HCT116 | ~10-15 | [3] |

| HT-29 | >20 | [3] |

| SW480 | >20 | [3] |

Note: IC50 values for colorectal cancer cell lines are estimated from graphical data presented in the cited literature.

Mechanism of Action: Inhibition of HuR and Induction of Apoptosis

This compound's primary mechanism of action is the inhibition of the RNA-binding protein HuR. This inhibition disrupts the normal cytoplasmic function of HuR, leading to a cascade of events that culminates in the induction of apoptosis, particularly in cancer stem cells.

Inhibition of HuR's Cytoplasmic Translocation

This compound prevents the dimerization of HuR, a step that is crucial for its translocation from the nucleus to the cytoplasm.[2] By retaining HuR in the nucleus, this compound effectively blocks its ability to stabilize target mRNAs in the cytoplasm.

Upregulation of Death Receptor 5 (DR5) and Activation of the Extrinsic Apoptotic Pathway

A key consequence of HuR inhibition by this compound in glioblastoma stem cells is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[2] The subsequent activation of the extrinsic apoptosis pathway is a major contributor to the anti-proliferative effects of this compound.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound on cancer stem cells.

Sphere Formation Assay for Cancer Stem Cell Culture

This assay is used to enrich and propagate cancer stem cells, which are capable of forming three-dimensional spheroids in non-adherent, serum-free conditions.

Materials:

-

Cancer cell line of interest

-

DMEM/F12 medium

-

B-27 supplement (50X, Gibco)

-

Human epidermal growth factor (EGF, 20 ng/mL, PeproTech)

-

Human basic fibroblast growth factor (bFGF, 20 ng/mL, PeproTech)

-

Penicillin-Streptomycin (100 U/mL)

-

Ultra-low attachment plates (Corning)

-

Accutase (Innovative Cell Technologies)

-

This compound (Selleckchem)

Protocol:

-

Prepare Sphere Culture Medium: Supplement DMEM/F12 medium with B-27, EGF, bFGF, and Penicillin-Streptomycin.

-

Cell Seeding: Culture cancer cells to 70-80% confluency. Detach cells using Accutase and resuspend in sphere culture medium to create a single-cell suspension.

-

Plating: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Sphere Counting and Analysis: Count the number and measure the diameter of spheres formed in each well using an inverted microscope. Sphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.

Caption: Sphere formation assay workflow.

Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key proteins in the apoptotic pathway, such as DR5, cleaved caspase-8, and cleaved caspase-3, following treatment with this compound.

Materials:

-

Cancer stem cell spheroids

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Rabbit anti-DR5 (1:1000, Cell Signaling Technology, #8074)

-

Rabbit anti-cleaved caspase-8 (Asp387) (1:1000, Cell Signaling Technology, #9429)

-

Rabbit anti-cleaved caspase-3 (Asp175) (1:1000, Cell Signaling Technology, #9664)

-

Mouse anti-β-actin (1:5000, Sigma-Aldrich, #A5441)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treatment and Lysis: Treat CSC spheroids with desired concentrations of this compound for 24-48 hours. Collect spheroids, wash with PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Transwell Invasion Assay

This assay measures the invasive potential of cancer stem cells through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound.

Materials:

-

CSC spheroids

-

This compound

-

Transwell inserts with 8 µm pore size (Corning)

-

Matrigel Basement Membrane Matrix (Corning)

-

Serum-free medium

-

Medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Dissociate CSC spheroids into single cells and resuspend in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the coated Transwell inserts.

-

Chemoattraction: Add medium containing 10% FBS to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded through the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Caption: Transwell invasion assay workflow.

HuR-Regulated Signaling Network in Cancer Stem Cells

HuR regulates a broad network of genes that are critical for the maintenance of cancer stem cell phenotypes, including self-renewal, pluripotency, and resistance to apoptosis. This compound, by inhibiting HuR, can disrupt this entire network.

Caption: HuR-regulated network in cancer stem cells.

Conclusion and Future Directions

This compound demonstrates significant anti-proliferative effects on cancer stem cells by inhibiting the master regulator HuR. This leads to the destabilization of key pro-tumorigenic mRNAs and the induction of apoptosis via the DR5 pathway. The heightened sensitivity of CSCs to this compound highlights its potential as a targeted therapy to overcome the challenge of CSC-mediated therapeutic resistance and tumor recurrence.

Future research should focus on:

-

In vivo studies to evaluate the efficacy of this compound in preclinical models of CSC-driven tumors.

-

Combination therapies, where this compound is used in conjunction with standard chemotherapeutics to enhance their efficacy against the entire tumor population.

-

Further elucidation of the complete network of HuR-regulated genes and pathways in different types of cancer stem cells to identify additional therapeutic targets.

The information presented in this technical guide provides a solid foundation for the continued investigation and development of this compound as a novel and effective anti-cancer stem cell therapeutic.

References

MS-444 Mediated Regulation of COX-2 Expression in Colorectal Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the small molecule MS-444 regulates the expression of Cyclooxygenase-2 (COX-2) in colorectal cancer (CRC) cells. The information presented herein is intended to support further research and drug development efforts targeting novel pathways in oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2][3] In colorectal cancer, HuR is often overexpressed and abnormally located in the cytoplasm.[2] Cytoplasmic HuR plays a critical role in post-transcriptionally regulating the expression of various tumor-promoting genes, including COX-2, by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of their messenger RNA (mRNA).[1][2] This binding stabilizes the mRNA, leading to increased protein expression.

This compound exerts its effect by disrupting the cytoplasmic trafficking of HuR.[1][2] This prevents HuR from binding to and stabilizing ARE-containing mRNAs, such as COX-2 mRNA.[1][4] Consequently, the unprotected COX-2 mRNA is targeted for decay, leading to a reduction in both COX-2 mRNA and protein levels.[1] It is important to note that this compound does not alter the total expression levels of the HuR protein itself.[1][2]

Signaling Pathway

The signaling pathway for this compound's regulation of COX-2 expression is centered on the inhibition of HuR's post-transcriptional regulatory function.

Caption: this compound inhibits HuR's cytoplasmic function, promoting COX-2 mRNA decay.

Quantitative Data

The following tables summarize the quantitative effects of this compound on CRC cell lines.

Table 1: In Vitro Efficacy of this compound in Colorectal and Non-Transformed Intestinal Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 10.98 ± 1.76 |

| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 |

| RKO | Colorectal Cancer | 5.60 ± 0.90 |

| HT-29 | Colorectal Cancer | 14.21 ± 2.11 |

| SW480 | Colorectal Cancer | 10.98 ± 1.24 |

| RIE-1 | Non-transformed Small Intestinal | 40.70 ± 3.53 |

| YAMC | Non-transformed Colonic | 28.16 ± 3.23 |

| Data from MedChemExpress product datasheet citing Blanco et al. (2016)[5] |

Table 2: In Vitro and In Vivo Effects of this compound on COX-2 Expression and Tumor Growth

| Parameter | Cell Line/Model | Treatment | Outcome |

| COX-2 mRNA Expression | HCA-7 Cells | 12 µM this compound | Loss of mRNA within 6-12 hours[1] |

| Tumor Size | HCT116 Xenografts | 25 mg/kg this compound (IP, every 48h) | ~1.7-fold reduction in tumor size[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human colorectal cancer cells (RKO, HCA-7, HCT116, HT-29, SW480) and non-transformed intestinal epithelial cells (RIE-1, YAMC) in 96-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere overnight, treat with varying concentrations of this compound (e.g., 1-100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the relative cell survival as a percentage normalized to the DMSO-treated control cells. Plot the data to determine the IC50 values.[5]

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Cell Treatment: Treat CRC cells (e.g., HCA-7) with a specified concentration of this compound (e.g., 12 µM) or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in COX-2 mRNA expression, normalized to the housekeeping gene.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of human CRC cells (e.g., HCT116) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 25 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injection every 48 hours.[1]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitoring: Monitor the mice for any adverse effects and record their body weights throughout the experiment.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for COX-2 expression).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A typical workflow for studying this compound's effects on CRC cells.

References

- 1. Impact of HuR inhibition by the small molecule this compound on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Anti-cancer effects of the HuR inhibitor, this compound, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

MS-444: A Potent Inducer of the Extrinsic Apoptosis Pathway in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MS-444, a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1), has emerged as a promising anti-cancer agent. This technical guide delves into the core mechanism of this compound-induced cell death, focusing on its ability to activate the extrinsic apoptosis pathway. By inhibiting HuR, this compound upregulates the expression of Death Receptor 5 (DR5), a critical component of the extrinsic apoptotic cascade. This leads to the recruitment and activation of initiator caspase-8, which in turn activates executioner caspase-3, culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathway, quantitative data on the efficacy of this compound, detailed experimental protocols for key assays, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and the Extrinsic Apoptosis Pathway

This compound is a novel small molecule that targets HuR, an RNA-binding protein that is frequently overexpressed in various cancers. HuR promotes tumorigenesis by stabilizing the messenger RNAs (mRNAs) of proteins involved in cell proliferation, survival, and angiogenesis. By inhibiting HuR, this compound disrupts these pro-cancerous signaling networks.

One of the key anti-cancer mechanisms of this compound is the induction of apoptosis, or programmed cell death. Specifically, this compound activates the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This pathway plays a crucial role in immune surveillance and the elimination of damaged or malignant cells.

The Core Mechanism: this compound-Mediated Activation of Extrinsic Apoptosis

The primary mechanism by which this compound induces apoptosis is through the upregulation of Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2). The sequence of events is as follows:

-

Inhibition of HuR: this compound binds to and inhibits the function of HuR.

-

Upregulation of DR5: Inhibition of HuR leads to an increase in the expression of DR5 on the cancer cell surface.

-

DISC Formation: The increased presence of DR5 facilitates the formation of the Death-Inducing Signaling Complex (DISC). This complex consists of the DR5 receptor, the Fas-Associated Death Domain (FADD) adapter protein, and pro-caspase-8.

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.

-

Executioner Caspase Activation: Activated caspase-8 then cleaves and activates downstream executioner caspases, most notably caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death.

This signaling cascade is visually represented in the following diagram:

Caption: Signaling pathway of this compound-induced extrinsic apoptosis.

Quantitative Data on this compound Efficacy

The anti-cancer effects of this compound have been quantified in various cancer cell lines and in vivo models.

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| JX6 | Glioblastoma | ~20-40 |

| JX12 | Glioblastoma | ~20-40 |

| HCT116 | Colorectal Cancer | 10.98 ± 1.76 |

| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 |

| RKO | Colorectal Cancer | 5.60 ± 0.90 |

| HT-29 | Colorectal Cancer | 14.21 ± 2.11 |

| SW480 | Colorectal Cancer | 10.98 ± 1.24 |

Induction of Apoptosis and Protein Expression Changes

Treatment with this compound leads to a significant induction of apoptosis and dose-dependent changes in the expression of key apoptotic proteins.

| Cell Line | Treatment | Effect | Fold Change / Observation |

| HCT116 | 10 µM this compound | Apoptosis Induction | >5-fold increase in apoptotic cells |

| JX6, JX12 | 20-40 µM this compound | Activated Caspase-8 | Strong dose-dependent increase |

| JX6, JX12 | 20-40 µM this compound | DR5 Expression | Dose-dependent increase |

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity.

| Cancer Model | Treatment Regimen | Outcome |

| HCT116 Xenograft | 25 mg/kg this compound (IP, every 48h) | ~1.7-fold reduction in tumor size |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as DR5, cleaved caspase-8, and cleaved caspase-3.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for DR5, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Caspase-8 Activity Assay (Colorimetric or Fluorometric)

This assay measures the enzymatic activity of caspase-8, a key initiator caspase in the extrinsic pathway.

Experimental Workflow:

Caption: Workflow for the caspase-8 activity assay.

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-8-specific substrate (e.g., Ac-IETD-pNA for a colorimetric assay or a fluorogenic substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Measurement: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay using a microplate reader.

-